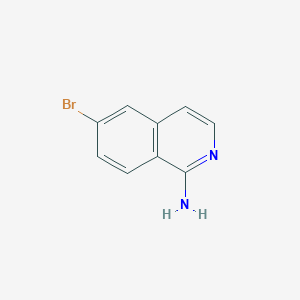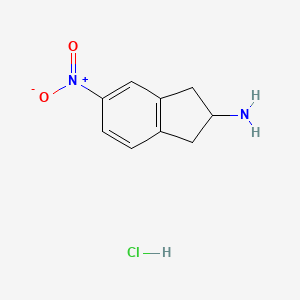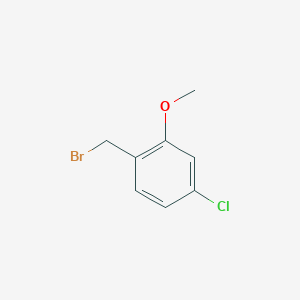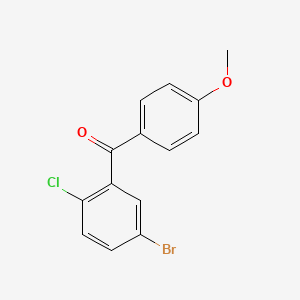
6-Bromoisoquinolin-1-amine
Vue d'ensemble
Description
6-Bromoisoquinolin-1-amine is a compound of interest in various chemical syntheses and biological studies. It serves as a key intermediate in the preparation of ligands for protein domains and in the synthesis of diverse heterocyclic compounds. The compound's bromine substituent makes it a versatile precursor for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of 6-bromoisoquinolin-1-amine derivatives has been explored through different methodologies. One approach involves the Buchwald-Hartwig amination reactions, which have been used to functionalize 6-bromo-2-chloroquinoline, yielding ligands with increased binding affinity for the Src homology 3 (SH3) domain . Another synthetic route is the Knorr synthesis, which includes a condensation step followed by cyclization to form 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of related compounds, such as 6-bromo-1,2,3,4-tetrahydroisoquinoline, has been achieved through reductive amination of Schiff's bases .
Molecular Structure Analysis
The molecular structure of 6-bromoisoquinolin-1-amine is characterized by the presence of a bromine atom at the 6-position of the isoquinoline ring. This structural feature is crucial for its reactivity and the ability to undergo nucleophilic substitution reactions. The structure has been confirmed by spectroscopic methods such as 1H NMR .
Chemical Reactions Analysis
6-Bromoisoquinolin-1-amine can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, it can undergo Suzuki coupling reactions to yield substituted isoquinolinamines . The compound is also amenable to nucleophilic substitution reactions, as demonstrated in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoisoquinolin-1-amine are influenced by its molecular structure. The bromine atom imparts a certain degree of lipophilicity, while the amine group can engage in hydrogen bonding, affecting its solubility and reactivity. The compound's reactivity is further explored in the context of copper-catalyzed tandem reactions, where it serves as a substrate for the synthesis of quinazolines and tetrahydroquinazolines . The bromonium ylide intermediate, proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, highlights the compound's potential to form reactive intermediates in the presence of suitable catalysts .
Applications De Recherche Scientifique
Synthesis of Indazoloisoquinolines
6-Bromoisoquinolin-1-amine is utilized in the synthesis of indazoloisoquinolines, which are fluorescent compounds with potential applications in various fields. The process involves Suzuki coupling and Cadogan cyclization under microwave irradiation (Balog, Riedl, Hajos, 2013).
Cytotoxic Action in Cancer Research
Another significant application is in the synthesis of C4-substituted isoquinolines, which are evaluated for their cytotoxicity against tumor cell lines. This research is crucial for developing new anticancer drugs (Tsotinis, Zouroudis, Moreau, Roussakis, 2007).
Nucleophilic Substitution Mechanisms
Research on 6-Bromoisoquinolin-1-amine also extends to understanding nucleophilic substitution mechanisms, important in organic chemistry for the synthesis of various compounds (Sanders, Dijk, Hertog, 2010).
Synthesis of Tetrahydroisoquinolines
It's also used in the synthesis of 8-bromoisoquinolines and related compounds, contributing to the development of diverse chemical structures with potential biological activities (Armengol, Helliwell, Joule, 2000).
Development of Aminoquinones
Further, 6-Bromoisoquinolin-1-amine is instrumental in the synthesis and evaluation of aminoquinones, which have shown cytotoxic activities against various human cancer cell lines (Delgado, Ibacache, Theoduloz, Valderrama, 2012).
Heterocyclic Transformation Reactions
The compound is also involved in heterocyclic transformation reactions, contributing to the development of new molecules with potential pharmaceutical applications (Smith, Jones, Booker, Pyke, 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
As a CYP1A2 inhibitor, it likely interacts with the enzyme to prevent it from metabolizing certain substances . This interaction could lead to changes in the bioavailability and efficacy of drugs that are metabolized by CYP1A2.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromoisoquinolin-1-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromoisoquinolin-1-amine . For instance, factors affecting the expression and activity of CYP1A2, such as age, sex, diet, and exposure to certain medications or environmental pollutants, could potentially influence the compound’s inhibitory effects on this enzyme.
Propriétés
IUPAC Name |
6-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNAAGLKCNZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626864 | |
| Record name | 6-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisoquinolin-1-amine | |
CAS RN |
215453-26-2 | |
| Record name | 6-Bromo-1-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-6-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)




![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)





![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)